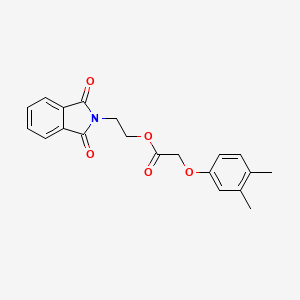
2-(1,3-dioxoisoindol-2-yl)ethyl 2-(3,4-dimethylphenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-dioxoisoindol-2-yl)ethyl 2-(3,4-dimethylphenoxy)acetate is an organic compound with a complex structure that includes both isoindole and phenoxy groups
准备方法
合成路线和反应条件
2-(1,3-二氧代异吲哚-2-基)乙基 2-(3,4-二甲基苯氧基)乙酸酯的合成通常涉及 2-(1,3-二氧代异吲哚-2-基)乙酸乙酯与 3,4-二甲基苯氧基乙酸的反应。 该反应通常在脱水剂(如二环己基碳二亚胺 (DCC))的存在下进行,以促进酯化反应 。反应条件通常包括在惰性气氛下,将反应物在二氯甲烷或四氢呋喃 (THF) 等适当的溶剂中回流。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。连续流动反应器和自动化系统的使用可以提高生产过程的效率和产率。反应条件经过优化,以确保最终产品具有高纯度和一致的质量。
化学反应分析
反应类型
2-(1,3-二氧代异吲哚-2-基)乙基 2-(3,4-二甲基苯氧基)乙酸酯可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化成相应的羧酸或酮。
还原: 还原反应可以将该化合物转化为醇或胺。
取代: 亲核取代反应可以将苯氧基取代为其他亲核试剂。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用氢化铝锂 (LiAlH₄) 和硼氢化钠 (NaBH₄) 等还原剂。
取代: 胺、硫醇和卤化物等亲核试剂可用于取代反应。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可以生成羧酸,而还原可以生成醇或胺。
科学研究应用
2-(1,3-二氧代异吲哚-2-基)乙基 2-(3,4-二甲基苯氧基)乙酸酯在科学研究中有几个应用:
化学: 它用作合成更复杂有机分子的中间体。
生物学: 该化合物可用于与酶抑制和蛋白质-配体相互作用相关的研究。
工业: 该化合物可用于生产具有独特性能的聚合物和其他材料。
作用机制
2-(1,3-二氧代异吲哚-2-基)乙基 2-(3,4-二甲基苯氧基)乙酸酯的作用机制与其与特定分子靶标的相互作用有关。该化合物可以与酶或受体结合,改变它们的活性,导致各种生物学效应。所涉及的途径可能包括抑制酶活性或调节受体信号传导。
相似化合物的比较
类似化合物
- 乙基 2-(1,3-二氧代异吲哚-2-基)乙酸酯
- 2-(2-{[2-(1,3-二氧代异吲哚-2-基)乙基]氨基}乙基)-1H-异吲哚-1,3(2H)-二酮
- 2-(1,3-二氧代异吲哚-2-基)乙基 3-(4-(2-氰基-4-硝基苯基)苯氧基)乙酸酯
独特性
2-(1,3-二氧代异吲哚-2-基)乙基 2-(3,4-二甲基苯氧基)乙酸酯的独特性在于它独特地结合了异吲哚基和苯氧基,赋予其独特的化学和生物学特性。这种独特性使其在研究和工业中具有特定的应用价值。
属性
分子式 |
C20H19NO5 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC 名称 |
2-(1,3-dioxoisoindol-2-yl)ethyl 2-(3,4-dimethylphenoxy)acetate |
InChI |
InChI=1S/C20H19NO5/c1-13-7-8-15(11-14(13)2)26-12-18(22)25-10-9-21-19(23)16-5-3-4-6-17(16)20(21)24/h3-8,11H,9-10,12H2,1-2H3 |
InChI 键 |
WNIYOZAHRVDIBA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)OCC(=O)OCCN2C(=O)C3=CC=CC=C3C2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-Methylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11640294.png)
![Dimethyl 4-(3-methoxy-4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11640302.png)
![4-chloro-2,2-diethyl-9-(prop-1-en-2-yl)-2,3-dihydro-1H-benzo[f]isoindolium](/img/structure/B11640307.png)
![6-Amino-4-(4-tert-butylphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11640312.png)
![methyl 3-[(N,N-dimethylglycyl)amino]-1H-indole-2-carboxylate](/img/structure/B11640319.png)
![1-[2-(4-Nitrophenyl)-2-oxoethyl]-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11640322.png)
![(5Z)-2-(4-ethoxyphenyl)-5-[(2-methyl-2H-chromen-3-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11640333.png)
![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11640344.png)
![(5Z)-5-[4-(benzyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11640349.png)
![(5Z)-5-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11640352.png)
![2-Amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640364.png)
![(5Z)-1-(4-methoxyphenyl)-2-sulfanyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]pyrimidine-4,6(1H,5H)-dione](/img/structure/B11640370.png)
![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11640376.png)
![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640378.png)
